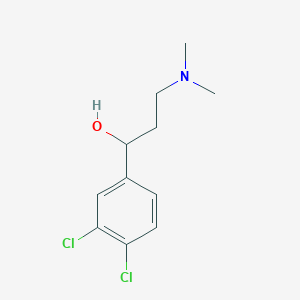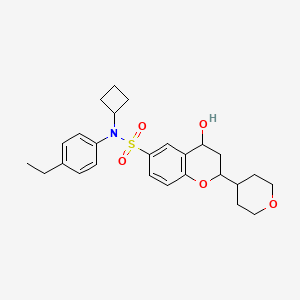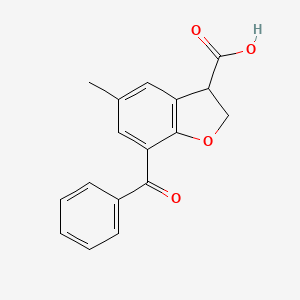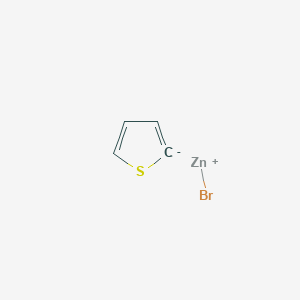
bromozinc(1+);2H-thiophen-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);2H-thiophen-2-ide, also known as 2-thienylzinc bromide, is a versatile organozinc compound with the molecular formula C4H3BrSZn. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of pharmaceuticals and agrochemicals due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);2H-thiophen-2-ide can be synthesized through the reaction of thiophene with zinc and bromine. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C4H4S+Zn+Br2→C4H3BrSZn+HBr
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The reaction is carried out in THF, and the product is purified through distillation or crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);2H-thiophen-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in cross-coupling reactions such as the Negishi coupling to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes are common electrophiles used in reactions with this compound.
Solvents: THF is the most commonly used solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound include substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Bromozinc(1+);2H-thiophen-2-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is used in the development of anti-inflammatory, anticancer, and antiviral drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of bromozinc(1+);2H-thiophen-2-ide involves the formation of a reactive organozinc intermediate that can undergo nucleophilic attack on electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In coupling reactions, the organozinc compound forms a complex with the catalyst, facilitating the transfer of the organic group to the electrophile .
Comparison with Similar Compounds
Similar Compounds
2-Thienylmagnesium Bromide: Another organometallic compound used in similar applications but with different reactivity and stability.
2-Thiazolylzinc Bromide: A similar organozinc compound with a thiazole ring instead of a thiophene ring
Uniqueness
Bromozinc(1+);2H-thiophen-2-ide is unique due to its high reactivity and stability, making it a preferred reagent in many organic synthesis reactions. Its ability to form stable complexes with catalysts enhances its utility in coupling reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
bromozinc(1+);2H-thiophen-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDONBTWAGIZME-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS[C-]=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrSZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)
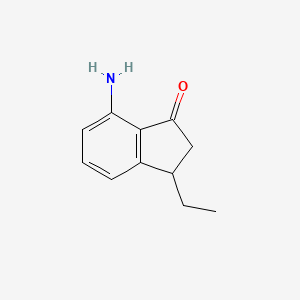
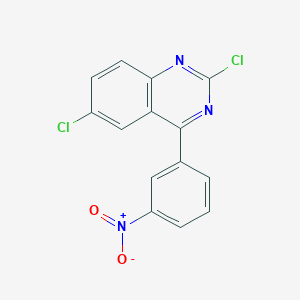
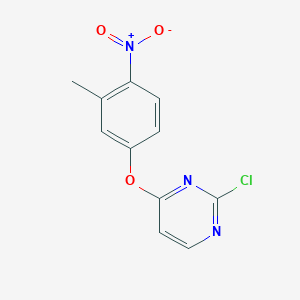
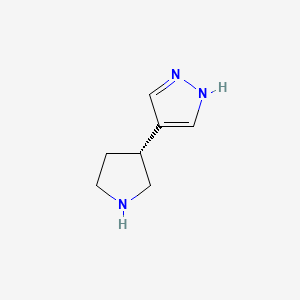
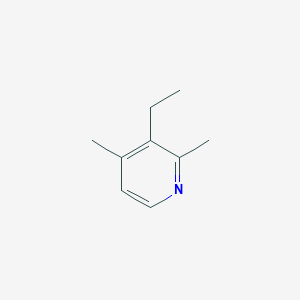
![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
![3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate](/img/structure/B13892587.png)
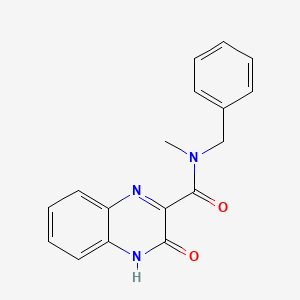
![N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)
